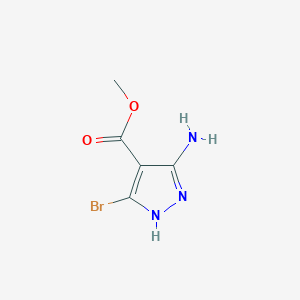

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with methylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as bromination, amination, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted pyrazoles

- Nitro derivatives

- Hydrazine derivatives

- Condensed heterocyclic systems

Scientific Research Applications

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

- Methyl 5-Amino-1H-pyrazole-4-carboxylate

- 3-Bromo-1H-pyrazole-4-carboxylic acid

- 5-Amino-3-bromo-1H-pyrazole

Comparison: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate stands out due to the presence of both amino and bromo substituents, which confer unique reactivity and potential for diverse chemical transformations . Compared to its analogs, this compound offers a broader range of applications in synthetic chemistry and medicinal research .

Biological Activity

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN4O2 and a molecular weight of approximately 205.01 g/mol. The compound features a pyrazole ring, which is essential for its biological activity. The presence of amino and bromo groups enhances its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydroorotate dehydrogenase (DHODH) , an enzyme critical in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain cancer cells and modulation of immune responses, making it a candidate for treating autoimmune diseases and cancers .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound's ability to inhibit DHODH has implications for its use as an immunosuppressive agent. By interfering with pyrimidine synthesis, it can reduce the proliferation of activated lymphocytes, which is beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.

Synthesis and Evaluation

A study synthesized various derivatives of pyrazole compounds, including this compound, and evaluated their biological activities. The results indicated that several compounds exhibited significant growth inhibition against cancer cell lines, showcasing the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar pyrazole derivatives:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 2.43 - 14.65 | Anticancer (MDA-MB-231, HepG2) |

| Ethyl 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate | Not specified | Antimicrobial, Anti-inflammatory |

| Pazopanib | 0.5 - 10 | Anticancer (various cancers) |

| Ruxolitinib | Not specified | Anticancer (myelofibrosis) |

Pharmacokinetics and Toxicity

Ongoing studies are investigating the pharmacokinetics and toxicity profiles of this compound to better understand its therapeutic potential and safety in clinical settings. Preliminary data suggest favorable absorption and distribution characteristics, but detailed studies are required to assess long-term safety.

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

methyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C5H6BrN3O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H3,7,8,9) |

InChI Key |

SUEZJYFLECPOQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NN=C1N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.